1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole CAS 2639462-54-5
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole CAS 2639462-54-5
An In-depth Technical Guide to 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole (CAS 2639462-54-5): Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1] Its unique electronic properties and synthetic tractability have propelled it to the forefront of drug design and development. This guide focuses on a specific, highly functionalized derivative, 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole, a molecule poised as a valuable building block for the synthesis of complex chemical entities. We will delve into its rational synthesis, predicated on established principles of heterocyclic chemistry, and explore its potential applications, providing researchers and drug development professionals with a comprehensive technical resource.
Molecular Overview and Strategic Importance
1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is a polysubstituted pyrazole featuring key structural motifs that are highly desirable in modern drug discovery. The N1-tert-butyl group provides steric bulk, which can modulate the molecule's pharmacokinetic profile and prevent unwanted metabolic N-dealkylation. The C3-cyclopropyl group introduces a degree of three-dimensionality, a feature increasingly sought after to improve binding affinity and specificity to biological targets.[2] Crucially, the C4-iodo substituent serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups.[3]
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| CAS Number | 2639462-54-5 |
| Molecular Formula | C₁₀H₁₅IN₂ |
| Molecular Weight | 290.14 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in common organic solvents (DCM, THF, etc.) |
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-stage approach: first, the construction of the core 1-tert-butyl-3-cyclopropyl-1H-pyrazole scaffold, followed by a regioselective iodination at the C4 position. This strategy leverages the inherent reactivity of the pyrazole ring, where electrophilic substitution is strongly favored at the C4 position, particularly when the N1 and C3/C5 positions are occupied.[4][5]
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocols
Part 1: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole
The synthesis of the pyrazole core is most effectively achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] In this case, the reaction of 1-cyclopropyl-1,3-butanedione with tert-butylhydrazine is the most direct route. The use of a bulky N1-substituent like tert-butyl often provides excellent regioselectivity.[7]
Protocol 1: Knorr Pyrazole Synthesis
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Reagents and Materials:
-
1-cyclopropyl-1,3-butanedione
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq) and dissolve it in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water to neutralize the hydrochloride and liberate the free hydrazine.
-
To this solution, add 1-cyclopropyl-1,3-butanedione (1.0 eq) followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl-3-cyclopropyl-1H-pyrazole.
-
Causality of Experimental Choices:
-
tert-Butylhydrazine: The bulky tert-butyl group sterically hinders reaction at the more substituted nitrogen, leading to a high degree of regioselectivity for the desired 1,3-disubstituted pyrazole.[7]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Reflux Conditions: The increased temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.
Part 2: Regioselective C4-Iodination
With the pyrazole core in hand, the final step is the introduction of the iodine atom at the C4 position. The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack.[1] Several effective methods exist for this transformation. A robust and high-yielding method involves the use of iodine monochloride (ICl).[8][9]
Protocol 2: Electrophilic Iodination using Iodine Monochloride
-
Reagents and Materials:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazole
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃) or another mild base
-
Dichloromethane (DCM)
-
-
Step-by-Step Procedure:
-
Dissolve the 1-tert-butyl-3-cyclopropyl-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add lithium carbonate (2.0 eq) to the solution.
-
To this stirred suspension, add a solution of iodine monochloride (1.1-1.5 eq) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole.
-
Self-Validating System and Causality:
-
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that is more reactive than molecular iodine, often leading to cleaner and faster reactions.[8]
-
Lithium Carbonate: The inclusion of a mild base like Li₂CO₃ is crucial to neutralize the HCl that is formed as a byproduct of the reaction, preventing potential side reactions or degradation of the product.[9]
-
Regioselectivity: The electronic nature of the pyrazole ring, with the N1-tert-butyl and C3-cyclopropyl groups, strongly directs the electrophilic attack to the C4 position. The N1-tert-butyl group, being an electron-donating group via induction, further activates the ring for this substitution.[1][10]
Caption: Experimental workflow for the synthesis of the target molecule.
Applications in Drug Discovery and Chemical Biology
The true value of 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient installation of aryl, heteroaryl, alkynyl, and amino moieties at the C4 position, respectively.
This capability is of paramount importance in lead optimization campaigns, where rapid analogue synthesis is required to explore structure-activity relationships (SAR). For instance, coupling with various boronic acids (Suzuki reaction) can generate a library of 4-aryl-pyrazoles, a motif found in numerous biologically active compounds.
Conclusion
While a dedicated body of literature for 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is not yet established, its synthesis is readily achievable through well-precedented and robust chemical transformations. The strategic combination of a sterically demanding N1-substituent, a three-dimensional C3-substituent, and a synthetically versatile C4-halide makes this molecule a highly attractive building block for medicinal chemists. This guide provides a solid, scientifically-grounded framework for its synthesis and underscores its potential utility in the ongoing quest for novel therapeutic agents.
References
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